2-(Dimethylamino)-1,3-thiazole-5-carbonitrile;2,2,2-trifluoroacetic acid

Description

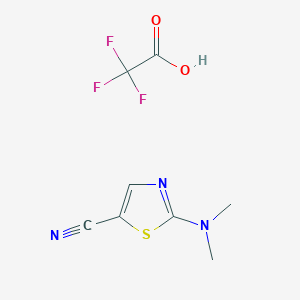

2-(Dimethylamino)-1,3-thiazole-5-carbonitrile;2,2,2-trifluoroacetic acid is a hybrid compound consisting of a thiazole derivative and trifluoroacetic acid (TFA). Its molecular formula is C₈H₈F₃N₃O₂S, with a molecular weight of 267.23 g/mol . The structure features:

- A 1,3-thiazole ring substituted with a dimethylamino group at position 2 and a carbonitrile group at position 3.

- A trifluoroacetic acid moiety, a strong fluorinated organic acid commonly used in synthesis and catalysis.

This compound is cataloged as a building block in organic chemistry, suggesting its utility in constructing complex molecules, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

2-(dimethylamino)-1,3-thiazole-5-carbonitrile;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S.C2HF3O2/c1-9(2)6-8-4-5(3-7)10-6;3-2(4,5)1(6)7/h4H,1-2H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXUPZLVKKEVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(S1)C#N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1,3-thiazole-5-carbonitrile typically involves the reaction of appropriate thiazole precursors with dimethylamine and cyanide sources under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. The trifluoroacetic acid component can be introduced through subsequent reactions involving trifluoroacetic anhydride or trifluoroacetic acid itself.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted thiazole derivatives.

Scientific Research Applications

2-(Dimethylamino)-1,3-thiazole-5-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Groups

The compound is compared to three categories of analogs:

Trifluoroacetate Salts of Amines (e.g., N-Methylanilinium Trifluoroacetate).

Thiazole Derivatives with Trifluoromethyl/Ester Groups .

Dimethylamino-Containing Bioactive Compounds.

Table 1: Structural and Functional Comparison

Key Observations :

- The dimethylamino group in the target compound may enhance basicity and interaction with biological targets, akin to dimethylaminoethanol derivatives that improve enzyme inhibition (e.g., IC₅₀ < 100 nM for PvNMT inhibitors) .

- The carbonitrile group offers reactivity for further functionalization, distinguishing it from ester-containing analogs like the ethyl carboxylate derivative in Table 1 .

- Trifluoroacetate salts generally improve solubility in polar solvents, facilitating their use in synthetic workflows .

Physicochemical Properties

- Solubility: The TFA moiety enhances solubility in polar aprotic solvents (e.g., tetrahydrofuran, acetonitrile) compared to non-fluorinated analogs .

- Stability : Trifluoroacetate salts are hygroscopic but stable under inert conditions, whereas carbonitrile groups may hydrolyze under acidic/basic conditions .

Biological Activity

The compound 2-(Dimethylamino)-1,3-thiazole-5-carbonitrile; 2,2,2-trifluoroacetic acid is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of two main components:

- 2-(Dimethylamino)-1,3-thiazole-5-carbonitrile : A thiazole derivative known for its potential in medicinal chemistry.

- 2,2,2-Trifluoroacetic acid : A strong acid that can enhance the solubility and stability of the thiazole component.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(Dimethylamino)-1,3-thiazole-5-carbonitrile have shown efficacy in inhibiting cancer cell proliferation. A study demonstrated that certain thiazole derivatives inhibited thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. This inhibition resulted in cell cycle arrest and apoptosis in various cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 1.1 to 4.9 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(Dimethylamino)-1,3-thiazole-5-carbonitrile | MCF-7 | 1.1 |

| Similar Thiazole Derivative | HCT-116 | 2.6 |

| Similar Thiazole Derivative | HepG2 | 1.4 |

Anti-inflammatory Activity

Thiazole compounds have also been recognized for their anti-inflammatory properties. They inhibit key inflammatory mediators such as TNF-alpha and phosphodiesterase IV (PDE IV). The compound's ability to modulate these pathways suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of thiazoles has been documented extensively. Compounds derived from thiazoles have demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 1.9 to 125 μg/mL .

The biological activities of 2-(Dimethylamino)-1,3-thiazole-5-carbonitrile; 2,2,2-trifluoroacetic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a TS inhibitor, disrupting nucleotide synthesis in cancer cells.

- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines like TNF-alpha.

- Antibacterial Mechanism : The thiazole ring enhances membrane permeability in bacteria, leading to cell death.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives:

- Anticancer Study : A series of thiazole derivatives were tested against multiple cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Research : A study evaluated the anti-inflammatory effects of various thiazoles in animal models. Results indicated a marked decrease in inflammation markers compared to controls .

- Antimicrobial Evaluation : In vitro studies showed that specific thiazole derivatives effectively inhibited biofilm formation by Staphylococcus aureus, suggesting their potential as therapeutic agents against resistant bacterial strains .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(Dimethylamino)-1,3-thiazole-5-carbonitrile?

Methodological Answer:

The synthesis typically involves cyclization of thiourea derivatives or condensation of thioamides with nitriles. For example, in analogous thiadiazole syntheses, N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides are reacted with phenylhydrazinecarboxamides in acetonitrile under reflux, followed by cyclization using iodine and triethylamine in DMF . Key steps include temperature control (reflux at ~82°C) and monitoring via thin-layer chromatography (TLC) to optimize yield. Characterization is performed via /-NMR and mass spectrometry .

Advanced: How does trifluoroacetic acid (TFA) influence reaction kinetics in thiazole derivative synthesis?

Methodological Answer:

TFA acts as a Brønsted acid catalyst, protonating intermediates to stabilize transition states and accelerate cyclization. For instance, in peptide synthesis, TFA enhances deprotection rates of acid-labile groups (e.g., tert-butyloxycarbonyl, Boc) by lowering the activation energy. Researchers should quantify kinetic effects using HPLC or -NMR to track TFA consumption. Contradictions in reaction rates may arise from solvent polarity or competing side reactions; control experiments with alternative acids (e.g., HCl) are recommended for mechanistic validation .

Basic: What spectroscopic techniques confirm the structural integrity of 2-(Dimethylamino)-1,3-thiazole-5-carbonitrile?

Methodological Answer:

- NMR Spectroscopy : -NMR identifies dimethylamino protons (δ ~2.8–3.2 ppm) and thiazole ring protons (δ ~7.5–8.5 ppm). -NMR confirms the nitrile carbon (δ ~115–120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 168.0422 for CHNS).

- FT-IR : Absorbance at ~2200 cm confirms the C≡N stretch .

Advanced: How can researchers mitigate TFA's volatility and corrosiveness during purification?

Methodological Answer:

- Lyophilization : Remove TFA under reduced pressure at ≤40°C to avoid decomposition.

- Neutralization : Quench excess TFA with a weak base (e.g., NaHCO) before column chromatography.

- Alternative Solvents : Replace TFA with less volatile acids (e.g., acetic acid) in non-critical steps. Safety protocols, including fume hoods and corrosion-resistant equipment, are mandatory .

Basic: How does the dimethylamino group affect the thiazole ring's electronic properties?

Methodological Answer:

The dimethylamino group is electron-donating via resonance, increasing electron density at the thiazole’s 5-position. This enhances nucleophilic substitution reactivity at the carbonitrile group. Computational studies (DFT) show a reduced LUMO energy (~-1.8 eV), favoring electrophilic attacks. Experimental validation via Hammett plots or cyclic voltammetry is advised .

Advanced: Which quantum chemical methods predict reactivity in nucleophilic reactions?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model transition states and Fukui indices for nucleophilicity.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., acetonitrile vs. DMF) on reaction barriers.

- Software : Gaussian or ORCA for energy minimization; VMD for visualization .

Basic: What solvents and conditions optimize thiazole core formation?

Methodological Answer:

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization.

- Temperature : Reflux (~80–100°C) for 1–3 hours.

- Catalysts : Iodine or triethylamine for sulfur elimination in cyclization steps .

Advanced: How to resolve contradictions in biological activity data for TFA salts?

Methodological Answer:

- Counterion Effects : Compare free base vs. TFA salt bioactivity via IC assays.

- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in mobile phase) to detect impurities.

- Buffer Systems : Replace TFA with non-interfering buffers (e.g., ammonium acetate) in biological assays .

Basic: What is TFA’s role in deprotecting acid-labile groups?

Methodological Answer:

TFA cleaves Boc, tert-butyl, and trityl groups via protonation, generating soluble byproducts. For example, Boc deprotection requires 20–50% TFA in dichloromethane for 30 minutes. Quenching with cold diethyl ether precipitates the product .

Advanced: What are TFA’s environmental impacts in large-scale reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.